bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
Brand Name: Vulcanchem
CAS No.: 90852-19-0
VCID: VC0164809
InChI: InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
SMILES: CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Molecular Formula: C12H16N6O6
Molecular Weight: 340.29 g/mol

bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

CAS No.: 90852-19-0

Reference Standards

VCID: VC0164809

Molecular Formula: C12H16N6O6

Molecular Weight: 340.29 g/mol

bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine - 90852-19-0

CAS No. 90852-19-0
Product Name bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
Molecular Formula C12H16N6O6
Molecular Weight 340.29 g/mol
IUPAC Name [(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate
Standard InChI InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
Standard InChIKey SQKWPVVWVBKSIG-ZLERWKPPSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
SMILES CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Canonical SMILES CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Synonyms 4t,6t-diazidocyclohexane-1r,2t,3c-triyl triacetate;2-DOS diazide triacetate
PubChem Compound 15858033
Last Modified Nov 11 2021
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